The synthesis of 1,1,2,2-tetraphenyldisilane can be achieved through several methods. One prominent approach involves the reaction of diphenylsilane with various halogenated compounds under radical conditions. For instance, it has been effectively utilized in the intramolecular free radical ipso-substitution reactions to form biaryls from N-2-bromoarylarenesulfonamides. This method highlights its efficiency as a radical reagent compared to other silanes like diphenylsilane .
The molecular structure of 1,1,2,2-tetraphenyldisilane consists of two silicon atoms bonded to four phenyl groups. The silicon atoms are arranged linearly with a bond angle of approximately 109.5 degrees between the silicon-carbon bonds due to the tetrahedral geometry around each silicon atom. This arrangement contributes to its stability and reactivity in various chemical reactions.
1,1,2,2-Tetraphenyldisilane participates in several chemical reactions primarily involving radical mechanisms. It is particularly effective in:
The mechanism by which 1,1,2,2-tetraphenyldisilane operates involves the generation of radicals that facilitate bond formation. In substitution reactions:
This mechanism is crucial for creating biaryl compounds and other complex structures in organic synthesis .
1,1,2,2-Tetraphenyldisilane finds extensive applications in various fields:
1,1,2,2-Tetraphenyldisilane (TPDS) represents a structurally distinctive organosilicon compound characterized by its central disilane (Si-Si) unit symmetrically substituted with four phenyl groups. With the molecular formula C₂₄H₂₂Si₂ and a molecular weight of 366.61 g/mol, this compound occupies a significant niche in materials science and synthetic chemistry due to its hybrid organic-inorganic character [1] [7]. Its crystalline morphology (typically white to light yellow crystals) and stability at room temperature storage further enhance its utility as a synthetic building block and functional material precursor [1] [7].
The emergence of TPDS aligns with broader advancements in organosilicon chemistry during the mid-20th century. While early silane chemistry focused on simple hydrides and halides, the exploration of aryl-substituted silanes gained momentum with the recognition of silicon’s ability to form stable tetrahedral structures with aromatic systems. TPDS was first synthesized and characterized as part of efforts to understand Si-Si bond stability in sterically encumbered environments. Its initial reported synthesis likely involved the reduction of chlorosilane precursors, such as the Wurtz-type coupling of chlorodiphenylsilane, a methodology adapted from simpler dialkylsilane syntheses but requiring careful control to manage phenyl group reactivity [1] [4]. Key milestones include its structural elucidation confirming the linear Si-Si bond geometry with tetrahedral silicon centers, and later investigations into its electronic properties and reactivity, cementing its role beyond a chemical curiosity into a valuable reagent for materials innovation [1] [7].
The molecular architecture of TPDS features a central disilane core (Si-Si bond) where each silicon atom is further bonded to two phenyl substituents (Si-Ph), resulting in a 1,1,2,2-tetrasubstitution pattern. This arrangement imparts critical steric and electronic characteristics:
Table 1: Structural Features of 1,1,2,2-Tetraphenyldisilane
Structural Element | Description | Significance |
---|---|---|
Si-Si Bond | ~2.34 Å (estimated); single bond | Core reactive site; susceptible to homolysis/heterolysis under controlled conditions |
Si-C Bonds | Tetrahedral geometry around Si; bond length ~1.87 Å | Connects inorganic core to organic phenyl rings; enables organic solvent compatibility |
Dihedral Angles | Rotationally flexible but sterically constrained by ortho-hydrogens of phenyls | Impacts crystal packing and potential intermolecular interactions |
Molecular Symmetry | Approximate C₂ symmetry along Si-Si axis | Influences spectroscopic properties (e.g., NMR) and crystallographic structure |
TPDS exhibits a suite of defining physical and chemical properties crucial for its handling and application:
Table 2: Summary of Key Physicochemical Properties of TPDS
Property | Value or Characteristic | Application Implication |
---|---|---|
Molecular Formula | C₂₄H₂₂Si₂ | Defines stoichiometry for reactions and material formulations |
Molecular Weight | 366.61 g/mol | Critical for stoichiometric calculations |
Melting Point | 76 – 83 °C | Guides processing conditions (e.g., purification, composite incorporation) |
Appearance | White to light yellow crystal | Visual indicator of purity; crystalline form suitable for X-ray analysis |
Purity (Typical) | ≥ 97% (GC) | Ensures reproducibility in synthesis and material performance |
Storage | Stable at Room Temperature | Convenient handling; no specialized低温 storage required |
Solubility | Organic solvents (e.g., THF, Toluene, DCM) | Facilitates solution-based processing and chemical reactions |
The Si-Si bond in TPDS, while sterically protected, undergoes relatively facile homolytic cleavage under thermal or photochemical conditions, generating diphenylsilyl radicals (Ph₂Si•). This reactivity underpins its strategic value as a radical precursor or mediator:
Table 3: Radical Chemistry Applications of TPDS
Radical Process | Role of TPDS | Outcome/Application Example |
---|---|---|
Thermal/Photolytic Homolysis | Si-Si bond cleavage generates Ph₂Si• radicals | Source of nucleophilic silyl radicals for subsequent reactions |
Hydrogen Abstraction | Ph₂Si• abstracts H from substrates (R-H) | Formation of silanes (Ph₂SiH) and carbon-centered radicals (R•) |
Addition to Unsaturates | Ph₂Si• adds to C=C or C≡C bonds | Synthesis of β-silyl alkyl or vinyl radicals; precursors to functionalized organosilanes |
Reductive Dehalogenation | Ph₂Si• reduces alkyl/aryl halides (R-X) | Formation of R• radicals and Ph₂SiX; useful in deprotection or radical cyclizations |
Polymerization Modifier | Acts as chain transfer or terminating agent | Control of molecular weight/dispersity in radical polymerizations |
Surface Grafting | Radicals react with surfaces or nanoparticles | Modification of surfaces with phenylsilyl groups for hydrophobicity or functionality |
TPDS continues to be a vital tool in radical chemistry, enabling access to reactive intermediates and complex silicon-containing architectures under relatively mild conditions. Its stability facilitates handling, while its predictable cleavage kinetics allow for controlled radical generation, bridging fundamental organosilicon chemistry and applied materials science [1] [3] [5].
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